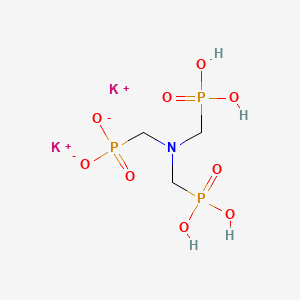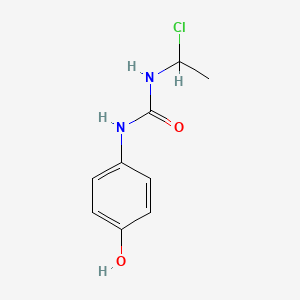
1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an indenylidene moiety linked to a phenyl group, which is further connected to a triazene group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene typically involves multi-step organic reactions. One common method includes the condensation of 1H-indene-1-carbaldehyde with 4-aminobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with dimethylamine and sodium nitrite to yield the final triazene compound. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the triazene group to amines.
Substitution: The phenyl and indenylidene groups can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[(E)-1H-Inden-1-ylidenemethyl]phenyl}urea: Similar structure but with a urea group instead of a triazene group.
(E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains an indenylidene moiety but with different substituents.
Uniqueness
1-(4-(1H-Inden-1-ylidenemethyl)phenyl)-3,3-dimethyl-1-triazene is unique due to the presence of the triazene group, which imparts distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
30117-77-2 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-[[4-[(E)-inden-1-ylidenemethyl]phenyl]diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H17N3/c1-21(2)20-19-17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13H,1-2H3/b16-13+,20-19? |
InChI-Schlüssel |
QXOOINPVJXOXFR-QRHXVANRSA-N |
Isomerische SMILES |
CN(C)N=NC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


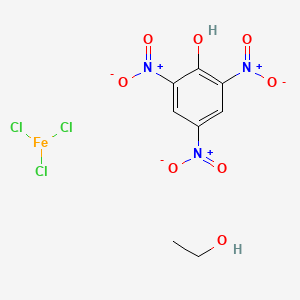
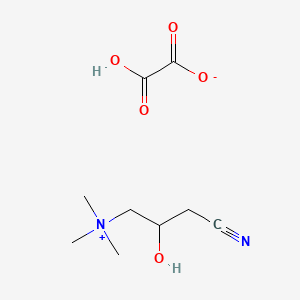
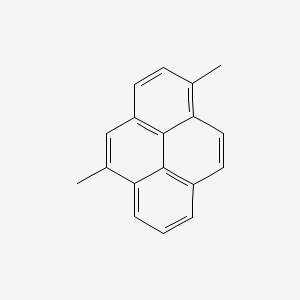

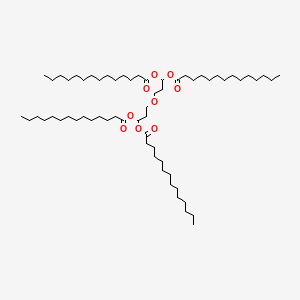



![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)
